4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one

Quality Control Chemical Procurement Analytical Chemistry

4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 919201-81-3) is a heterocyclic research compound bearing a benzothiazole moiety connected via an exocyclic ylidene linkage to a 2-phenyl-oxazol-5(4H)-one ring system. With a molecular formula C16H10N2O2S, a molecular weight of 294.33 g/mol, and a topological polar surface area (tPSA) of 82.69 Ų, this compound represents a specific, non-alkylated member of the benzothiazole–oxazolone hybrid class.

Molecular Formula C16H10N2O2S
Molecular Weight 294.3 g/mol
CAS No. 919201-81-3
Cat. No. B12176701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS919201-81-3
Molecular FormulaC16H10N2O2S
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=C(O2)O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C16H10N2O2S/c19-16-13(15-17-11-8-4-5-9-12(11)21-15)18-14(20-16)10-6-2-1-3-7-10/h1-9,19H
InChIKeyLILQCAXJTMVPNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

919201-81-3: 4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one Procurement & Identification Guide


4-(1,3-Benzothiazol-2(3H)-ylidene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS 919201-81-3) is a heterocyclic research compound bearing a benzothiazole moiety connected via an exocyclic ylidene linkage to a 2-phenyl-oxazol-5(4H)-one ring system . With a molecular formula C16H10N2O2S, a molecular weight of 294.33 g/mol, and a topological polar surface area (tPSA) of 82.69 Ų, this compound represents a specific, non-alkylated member of the benzothiazole–oxazolone hybrid class .

919201-81-3: Why N-H Benzothiazole-Oxazolone Hybrids Cannot Be Replaced by N-Alkyl or Isoxazole Analogs


In-class benzothiazole–oxazolone compounds differ critically at the N-substitution site of the benzothiazole ring and the heterocyclic core (oxazolone vs. isoxazolone). The target compound (919201-81-3) bears an unsubstituted N–H group, whereas commercially prevalent analogs such as CAS 292842-96-7 (N-ethyl) and CAS 260980-53-8 (N-methyl, isoxazolone core) possess alkyl substituents [1]. N-alkylation permanently abolishes hydrogen-bond donor capacity, alters electronic distribution across the conjugated ylidene π-system, and modifies solubility and metabolic stability profiles [2]. Generic interchange without experimental validation therefore risks selecting a molecule with fundamentally different target engagement, pharmacokinetic behavior, or physicochemical properties, directly undermining SAR reproducibility and procurement value.

919201-81-3: Quantitative Differentiation Evidence Against Closest Structural Analogs


Commercial Purity and Batch-to-Batch Analytical Characterization

Commercially available 919201-81-3 is supplied with a certified purity of 97%, supported by batch-specific NMR, HPLC, and GC quality reports .

Quality Control Chemical Procurement Analytical Chemistry

Topological Polar Surface Area and Predicted Physicochemical Differentiation

The target compound possesses a topological polar surface area (tPSA) of 82.69 Ų , which is predicted to be higher than its N-ethyl analog (CAS 292842-96-7) and N-methyl isoxazolone analog (CAS 260980-53-8) based on their respective molecular formulas (C16H10N2O2S vs. C18H14N2O2S and C17H12N2O2S). The lower molecular weight of 919201-81-3 (294.33 vs. 306.38 for the N-ethyl analog) corresponds to a predicted lower logP and potentially higher aqueous solubility, enhancing suitability for aqueous biological assay formats [1].

Medicinal Chemistry ADME Prediction Physicochemical Properties

Hydrogen-Bond Donor Capacity: The N-H vs. N-Alkyl Functional Distinction

919201-81-3 contains an unsubstituted N–H on the benzothiazole ring, enabling hydrogen-bond donor (HBD) interactions with biological targets. In contrast, the N-ethyl analog (CAS 292842-96-7) and N-methyl isoxazolone analog (CAS 260980-53-8) are tertiary amines lacking HBD capacity [1]. The N–H group is a key pharmacophoric element in many kinase inhibitor scaffolds [2]. While direct target-engagement data for 919201-81-3 are not publicly available, the presence of an HBD group distinguishes it fundamentally from its N-alkyl counterparts in any molecular recognition context.

Medicinal Chemistry Structure-Activity Relationship Molecular Recognition

919201-81-3: Recommended Research and Procurement Application Scenarios


Medicinal Chemistry SAR Exploration of Benzothiazole-Oxazolone Hybrids

Researchers investigating structure-activity relationships (SAR) in benzothiazole-containing kinase inhibitors or anti-inflammatory agents can utilize 919201-81-3 as a foundational, N–H-bearing scaffold. Its unsubstituted benzothiazole nitrogen permits subsequent functionalization—alkylation, acylation, or sulfonylation—to explore the impact of N-substitution on target potency and selectivity, while simultaneously serving as a direct comparator to N-alkyl analogs such as CAS 292842-96-7 [1]. Batch-certified purity (97%) supports reproducible SAR datasets .

Physicochemical and ADME Profiling Studies

The compound's lower molecular weight (294.33) and higher predicted aqueous solubility and permeability, relative to its N-ethyl analog, make it a suitable candidate for head-to-head ADME comparisons designed to isolate the contribution of N–H hydrogen-bond donor capacity to solubility, permeability, and metabolic stability. Such studies directly address the procurement question: what is the functional consequence of choosing an N–H scaffold over an N-alkyl alternative [1].

Computational Chemistry and Molecular Docking Studies

919201-81-3 serves as a structurally defined, purchasable ligand for computational studies (docking, molecular dynamics, free-energy perturbation) aimed at predicting the binding mode of benzothiazole–oxazolone hybrids. Its N–H group provides a geometrically constrained hydrogen-bond donor not available in N-alkyl analogs, enabling distinct docking poses that can be experimentally validated with the commercial material [1].

Analytical Method Development and Reference Standard Use

With certified batch-specific NMR, HPLC, and GC data , 919201-81-3 is suitable as a reference standard for method development and validation in analytical laboratories quantifying benzothiazole–oxazolone derivatives in reaction mixtures or biological matrices.

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